tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 401566-78-7 . It has a molecular weight of 342.44 . This compound is a solid at room temperature .
Molecular Structure Analysis
Pyrazoles, which this compound is a part of, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 342.44 .Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in several studies. Sanjeevarayappa et al. (2015) focused on the synthesis, characterization, and X-ray diffraction studies of a related compound, demonstrating its crystallization in the monoclinic crystal system and revealing weak intermolecular interactions and aromatic π–π stacking interactions in its structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some studies have evaluated the biological activities of this compound derivatives. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) was screened for its in vitro antibacterial and anthelmintic activity, where it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
In crystallography, the focus has been on analyzing the crystal structures of various derivatives. Richter et al. (2009) reported on the crystal structure of a similar compound, highlighting the angles formed by the pyrazole and piperidine rings (Richter et al., 2009). Additionally, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, emphasizing its potential in pharmacologically useful cores (Gumireddy et al., 2021).
Anticorrosive Properties
An interesting application of this compound derivatives lies in their potential as anticorrosive agents. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its high inhibition efficiency and adsorption properties (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Biochemical Pathways
It’s known that dipeptidylpeptidase 4 inhibitors play a role in glucose metabolism by prolonging the action of incretin hormones, enhancing insulin secretion, and suppressing glucagon release .
Result of Action
As a dipeptidylpeptidase 4 inhibitor, it can be inferred that it may have a role in regulating blood glucose levels .
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that temperature could be a factor in its stability.
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLXTYAKDEKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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